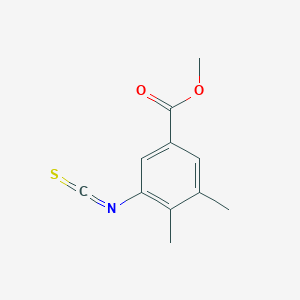

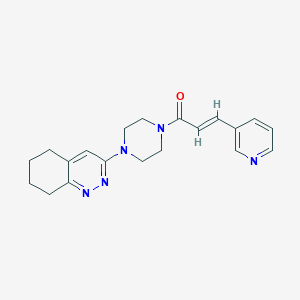

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

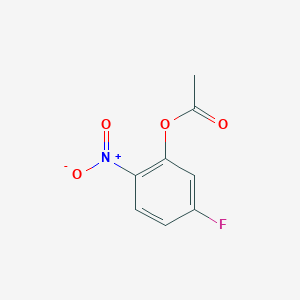

The synthesis of such a compound would likely involve several steps, starting with the formation of the indene ring, followed by the introduction of the methoxy group, the formation of the pyrazole ring, and finally the introduction of the sulfonamide group.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The indene ring would provide a rigid, planar structure, while the methoxy, pyrazole, and sulfonamide groups would add additional complexity and potential sites for interaction with other molecules .科学的研究の応用

Cyclooxygenase-2 Inhibitors

One of the primary applications of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, is their function as cyclooxygenase-2 (COX-2) inhibitors. These compounds have been evaluated extensively for their ability to block COX-2 both in vitro and in vivo. Notably, this research led to the identification of celecoxib, which has advanced into clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis due to its potent and selective inhibition of COX-2 (Penning et al., 1997).

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrase isoenzymes by polymethoxylated-pyrazoline benzene sulfonamides. These compounds exhibit cytotoxic activities on tumor and non-tumor cell lines and show strong inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. The inhibition constants for these enzymes fall within a notable range, indicating potent activity against these targets. This suggests a potential therapeutic application in targeting diseases where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).

Antimicrobial Activities

Sulfonamide derivatives, including those structurally related to the chemical , have been explored for their antimicrobial properties. Research indicates that certain synthesized sulfonamide compounds demonstrate significant antibacterial activities against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This opens avenues for the development of new antibacterial agents leveraging the unique properties of sulfonamide-based compounds (Mohamed, 2007).

Antiproliferative and Cytotoxic Activities

The sulfonamide derivatives also exhibit antiproliferative and cytotoxic activities against various cancer cell lines. The synthesis and evaluation of these compounds, especially in the context of their effects on tumor and non-tumor cell lines, highlight their potential as lead molecules for further investigations in cancer therapy. This underscores the diverse therapeutic potential of sulfonamide compounds in the development of new anticancer agents (Ozmen Ozgun et al., 2019).

特性

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(19,20)17-11-15(21-2)7-12-5-3-4-6-13(12)8-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVJFYLUFHYMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2474014.png)

![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)

![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2474031.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)